
Ralaniten acetate
概要
説明
ララニテン酢酸塩は、開発コード名EPI-506としても知られており、初の非ステロイド系抗アンドロゲンです。 アンドロゲン受容体のN末端ドメインを標的とし、ESSA Pharmaceuticalsによって前立腺がんの治療のために開発されました 。 この化合物はビスフェノールAの誘導体であり、ララニテン(EPI-002)のプロドラッグであり、EPI-001の4つの立体異性体の1つです .
準備方法
合成経路と反応条件
ララニテン酢酸塩は、ビスフェノールAを原料とする一連の化学反応によって合成されます。 合成経路には、中間体の形成が含まれ、その後、アセチル化されてララニテン酢酸塩が生成されます 。温度、圧力、触媒などの特定の反応条件は、最終生成物の高収率と高純度を確保するために最適化されています。
工業生産方法
ララニテン酢酸塩の工業生産には、自動反応器を使用した大規模化学合成と厳しい品質管理措置が含まれます。 このプロセスは、コスト効率が高く、スケーラブルであるように設計されており、臨床使用のための高品質なララニテン酢酸塩の一貫した生産を保証します .
化学反応の分析
Metabolic Activation and Hydrolysis
Ralaniten acetate undergoes rapid enzymatic hydrolysis in vivo to release the active compound ralaniten (EPI-002). This reaction occurs via esterase-mediated cleavage of the acetate group (Figure 1A) .
Key reaction:
Glucuronidation by UGT2B Enzymes
Ralaniten is extensively metabolized via glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT2B) isoforms. This conjugation occurs at the secondary alcohol group on the C20 position of ralaniten, forming the glucuronide metabolite M15 (Figure 6A) .
Table 1: Glucuronidation Profile of Ralaniten
-
Key findings :
-
UGT2B17 and UGT2B15 are the predominant isoforms responsible for ralaniten glucuronidation .
-
Glucuronidation reduces ralaniten’s potency by 90% in resistant LNCaP-RAL R cells (IC₅₀: 1.42 μM vs. 0.92 μM in parental cells) .
-
β-Glucuronidase treatment restored ralaniten activity, confirming glucuronidation as a detoxification mechanism .
-
Oxidative Metabolism
In addition to glucuronidation, ralaniten undergoes oxidation, forming metabolite M19 (Figure 6D) . This pathway was identified as dominant in human hepatocytes and plasma samples from clinical trials.
Table 2: Major Metabolic Pathways of Ralaniten
Metabolite | Pathway | Enzyme Involved | Clinical Relevance |
---|---|---|---|
M15 | Glucuronidation | UGT2B17/UGT2B15 | Reduced potency, rapid clearance |
M19 | Oxidation | CYP3A4 (presumed) | Secondary clearance route |
Clinical Pharmacokinetics and Metabolite Detection
Phase I trial data (NCT02606123) revealed key pharmacokinetic challenges:
Table 3: Pharmacokinetic Data from Phase I Trial
Parameter | Value (3600 mg/day dose) |
---|---|
Plasma half-life (t₁/₂) | <2 hours |
Cₘₐₓ | Subtherapeutic |
Major metabolites | M15 (glucuronide), M19 (oxidized) |
Clearance mechanism | Hepatic (UGT2B-mediated) |
-
Key observations :
Structural Modifications to Reduce Glucuronidation
Efforts to improve ralaniten’s metabolic stability led to analogs like EPI-7170 and EPI-045:
Table 4: Comparison with Next-Generation Analogs
Compound | Modification | Glucuronidation Susceptibility | Potency (IC₅₀) |
---|---|---|---|
Ralaniten | C20 secondary alcohol | High | 0.92 μM |
EPI-045 | Hydrophobic C1 substitution | Low | 0.87 μM |
EPI-7170 | Optimized side chain | Moderate | 0.09 μM |
-
Mechanistic insight :
Implications for Drug Design
-
UGT2B inhibition : Co-administration with UGT2B inhibitors (e.g., probenecid) could enhance ralaniten’s bioavailability .
-
Prodrug optimization : this compound’s rapid hydrolysis necessitates prodrugs with slower release kinetics .
-
Analog development : EPI-7170’s 10-fold higher potency than ralaniten highlights the value of hydrophobic modifications .
科学的研究の応用
作用機序
ララニテン酢酸塩は、アンドロゲン受容体のN末端ドメインを標的とすることで効果を発揮します。 このメカニズムにより、化合物はアンドロゲン受容体とそのスプライスバリアントからのシグナル伝達を遮断することができ、前立腺がん細胞の増殖を阻害します 。 関与する分子標的と経路には、アンドロゲン受容体シグナル伝達経路と下流の遺伝子発現が含まれます .
類似化合物との比較
類似化合物
エンザルタミド: アンドロゲン受容体のリガンド結合ドメインを標的とする別の非ステロイド系抗アンドロゲン。
アビラテロン酢酸塩: 前立腺がんの治療に使用されるアンドロゲン生合成阻害剤。
EPI-7386: ララニテン酢酸塩の後継として開発された次世代のN末端ドメイン阻害剤.
独自性
ララニテン酢酸塩は、エンザルタミドやアビラテロン酢酸塩などの他の抗アンドロゲンでは標的とされない、アンドロゲン受容体のN末端ドメインを標的とする能力において独特です 。 この独自の作用機序により、ララニテン酢酸塩は、他の抗アンドロゲンに関連する耐性メカニズムを克服することができます .
生物活性
Ralaniten acetate, also known as EPI-506, is a novel compound designed to inhibit the androgen receptor (AR) transcriptional activity, particularly targeting the N-terminal domain (NTD) of the receptor. This section delves into its biological activity, pharmacokinetics, clinical trials, and potential mechanisms of resistance.
This compound functions by binding to the NTD of the androgen receptor, which is crucial for its transcriptional activity. This binding inhibits the receptor's ability to mediate gene expression related to prostate cancer progression. Notably, ralaniten has shown efficacy against both full-length AR and its splice variants, which are often implicated in resistance to conventional therapies like enzalutamide and abiraterone .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been a subject of investigation due to its impact on therapeutic efficacy. Clinical trials indicated that while ralaniten was well tolerated at doses up to 3600 mg/day, it exhibited poor pharmacokinetic properties, leading to a high pill burden for patients . The primary metabolic pathway identified for ralaniten is glucuronidation via UDP-glucuronosyltransferase (UGT2B) enzymes, which significantly reduces its potency . This metabolic process may contribute to the development of resistance in prostate cancer cells.
Phase I Trials
This compound was evaluated in a Phase I clinical trial involving patients with castration-resistant prostate cancer (CRPC) who had previously failed treatment with enzalutamide or abiraterone. The trial demonstrated some efficacy, with patients exhibiting prostate-specific antigen (PSA) responses and stable disease . However, due to the aforementioned pharmacokinetic challenges, the trial did not progress to Phase II.
Efficacy in Resistant Models
Research has indicated that ralaniten can sensitize enzalutamide-resistant prostate cancer cells. In xenograft models, ralaniten administration led to significant tumor burden reduction compared to controls. For instance, a daily oral dose of 22.4 mg/kg body weight reduced tumor volume significantly in LNCaP xenografts expressing full-length AR . Additionally, combining ralaniten with ionizing radiation enhanced antitumor activity by inducing DNA damage accumulation in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound in various contexts:
- Resistance Mechanisms : Long-term exposure of prostate cancer cells to ralaniten resulted in increased expression of UGT2B enzymes, correlating with decreased drug sensitivity. This suggests that resistance may arise through metabolic adaptation .
- Combination Therapies : The combination of ralaniten with other agents such as Pin1 inhibitors has been shown to improve cell cycle arrest and enhance overall antitumor efficacy against CRPC models .
Data Summary
The following table summarizes key findings from recent studies on this compound:
特性
CAS番号 |
1637573-04-6 |
---|---|
分子式 |
C27H33ClO8 |
分子量 |
521.0 g/mol |
IUPAC名 |
[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3 |
InChIキー |
HGHVYYKTOXUQNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
異性体SMILES |
CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ralaniten acetate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。